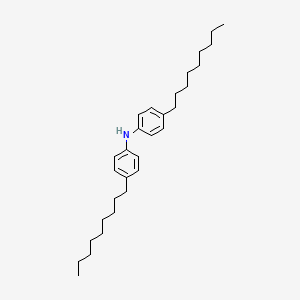

4-Nonyl-N-(4-nonylphenyl)aniline

Description

Historical Trajectories and Evolution of Studies on Substituted Diphenylamines

The study of substituted diphenylamines is rooted in the broader history of amine chemistry, which dates back to the 19th century. Diphenylamine (B1679370) itself was first synthesized in 1863. Early research primarily focused on its use as a stabilizer in explosives, a role it still fulfills today. mdpi.com Over time, the focus expanded to include a wide array of substituted diphenylamines, driven by their potential applications as antioxidants, dyes, and in pharmaceuticals.

The investigation into alkyl-substituted diphenylamines, such as 4-Nonyl-N-(4-nonylphenyl)aniline, is a more recent development. The impetus for this research stems from the need for specialized chemical intermediates with tailored properties. The introduction of long alkyl chains, like the nonyl group, significantly alters the molecule's physical and chemical characteristics, particularly its solubility and reactivity. This has opened up new avenues for their use in industrial processes and materials science.

Structural Classification and Research Significance within Organic Chemistry

From a structural standpoint, this compound is classified as a secondary aromatic amine. lumenlearning.com It features a central nitrogen atom bonded to two phenyl groups, each of which is substituted with a nonyl group at the para position. The general class of N-alkylphenyl anilines belongs to the broader category of alkylated aromatic amines.

The significance of this structural class in organic chemistry is multifaceted:

Synthesis and Reactivity: The presence of both aromatic rings and alkyl chains provides a rich platform for studying various organic reactions. Researchers explore methods for their synthesis, such as the N-alkylation of anilines with alcohols or alkyl halides, often employing catalysts to improve efficiency. semanticscholar.orgresearchgate.netorganic-chemistry.org The reactivity of the amine group and the aromatic rings can be tuned by the nature and position of the alkyl substituents.

Structure-Property Relationships: The long nonyl chains in this compound impart significant hydrophobicity to the molecule. This makes it a valuable subject for studying the effects of alkyl substitution on physical properties like solubility, boiling point, and viscosity.

Industrial Intermediates: Due to their unique properties, these compounds serve as important intermediates in the synthesis of more complex molecules. They find applications in the production of antioxidants, stabilizers, and surfactants.

Overview of Contemporary Academic Research Directions for N-Alkylphenyl Anilines

Current research on N-alkylphenyl anilines, including this compound, is exploring several key areas:

Catalysis: A significant portion of research is dedicated to developing more efficient and environmentally friendly catalytic methods for the synthesis of N-alkylphenyl anilines. researchgate.netorganic-chemistry.org This includes the use of various transition metal catalysts and exploring greener reaction conditions.

Materials Science: The unique properties of these compounds make them attractive for applications in materials science. Researchers are investigating their use in the development of new polymers, liquid crystals, and functional materials.

Biological Activity: While not the primary focus, some studies explore the potential biological activities of N-alkylphenyl anilines. Their hydrophobic nature allows them to interact with cell membranes and other biological macromolecules, making them of interest for potential therapeutic applications.

Methodological Frameworks for Investigating Complex Organic Compounds in Scientific Research

The investigation of complex organic compounds like this compound relies on a combination of sophisticated analytical and computational techniques:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for determining the structure and purity of the compound.

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to separate and quantify the compound from reaction mixtures and to assess its purity.

Computational Chemistry: Molecular modeling and computational methods are increasingly used to predict the properties and reactivity of these molecules. mdpi.com These tools help in understanding the structure-property relationships and in designing new compounds with desired characteristics.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.

Properties

CAS No. |

24925-59-5 |

|---|---|

Molecular Formula |

C30H47N |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

4-nonyl-N-(4-nonylphenyl)aniline |

InChI |

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26,31H,3-18H2,1-2H3 |

InChI Key |

FCQAFXHLHBGGSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements

Classical and Contemporary Approaches to the Synthesis of N-Arylated Anilines

The creation of the N-aryl bond in diarylamines like 4-Nonyl-N-(4-nonylphenyl)aniline has traditionally been approached through several key methodologies. These have evolved from classical high-temperature reactions to more refined, catalyst-driven processes that offer greater control and efficiency.

Palladium-Catalyzed N-Alkylation Strategies for Aromatic Amines

Palladium-catalyzed N-alkylation has become a cornerstone in the synthesis of N-arylated anilines due to its efficiency, mild reaction conditions, and high selectivity. rsc.org This method typically involves the coupling of an aniline (B41778) derivative with an aryl halide or a related electrophile. The catalytic cycle often necessitates a palladium precursor, a suitable ligand, and a base. The choice of these components is critical for the success of the reaction. For instance, bulky phosphine (B1218219) ligands are often employed to generate reactive, coordinatively unsaturated palladium(0) complexes that facilitate the oxidative addition step, which is often rate-determining. youtube.com

Recent advancements have focused on expanding the substrate scope and improving the sustainability of these reactions. rsc.org For example, researchers have developed palladium-based nanoparticle catalysts that exhibit high activity and can be recycled and reused multiple times without a significant loss of performance. chemrxiv.org Microwave-assisted palladium-catalyzed N-alkylation has also emerged as a technique to accelerate reaction times and improve yields. chemrxiv.org

Reductive Amination Protocols for N-Alkylated Aniline Synthesis

Reductive amination offers a powerful and versatile alternative for the synthesis of N-alkylated anilines. researchgate.net This one-pot reaction typically involves the condensation of an aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride, being common choices due to their selectivity and mildness. organic-chemistry.org

The mechanism involves the initial formation of a Schiff base (imine) from the reaction of the aniline with the carbonyl compound, which is then reduced to the secondary amine. Catalytic hydrogenation is another important reductive amination technique, often employing catalysts like palladium on carbon (Pd/C) or copper chromite. researchgate.net These methods are highly atom-economical and are considered environmentally benign.

Acid-Catalyzed Chemoselective Alkylation Techniques

Acid catalysis provides another avenue for the alkylation of anilines, offering a different mode of activation. Strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) can catalyze the ortho-alkylation of anilines with styrenes, demonstrating high chemoselectivity. nih.gov The reaction conditions, such as temperature and the ratio of reactants, can be manipulated to control the degree of alkylation. nih.gov

More recently, solvent-switchable chemoselective N-alkylation and para-C-alkylation of unprotected anilines have been achieved using ortho-quinone methides as alkylating agents in the presence of an acid catalyst like pentafluorophenol. acs.org The choice of solvent plays a crucial role in directing the selectivity, with nonpolar solvents favoring N-alkylation and polar protic solvents promoting para-C-alkylation. acs.org This method highlights the nuanced control that can be exerted over aniline alkylation through careful selection of reaction parameters.

Green Chemistry Principles and Sustainable Synthetic Routes for Dinonyldiphenylamine

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes for industrial chemicals like dinonyldiphenylamine. The focus is on developing environmentally benign processes that minimize waste, use less hazardous substances, and are more energy-efficient.

One approach involves the use of electrochemical methods. For instance, the electrochemical oxidation of 4-aminodiphenylamine in an aqueous solution can generate a Michael acceptor, which can then react with nucleophiles in a one-pot, environmentally friendly synthesis. rsc.org This method avoids the use of toxic reagents and solvents. Another green strategy involves utilizing catalysts derived from renewable resources or employing water as a solvent. researchgate.netmdpi.com For example, the use of porphyrin-based ligands in copper-catalyzed coupling reactions has been explored under nature-inspired conditions in water. researchgate.net The development of catalytic systems that operate under mild conditions and can be easily separated and recycled is also a key aspect of green synthesis.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield is a primary goal in the synthesis of this compound. This requires careful optimization of various reaction parameters, including the choice of catalyst, ligand, solvent, base, and temperature.

Role of Catalysts and Ligands in N-Alkylation Reactions

The catalyst and its associated ligands are paramount in dictating the outcome of N-alkylation reactions. scholaris.ca In palladium-catalyzed systems, the electronic and steric properties of the ligand can be fine-tuned to enhance catalytic activity and selectivity. rsc.orgscholaris.ca For instance, bulky and electron-rich phosphine ligands are known to promote the reductive elimination step in the catalytic cycle, leading to higher yields of the desired N-arylated product. youtube.com

In the context of reductive amination, the choice of catalyst can influence the reaction pathway and prevent over-alkylation. For example, copper chromite has been shown to be an excellent catalyst for the synthesis of secondary amines via reductive alkylation, with the potential to achieve high yields and selectivity by optimizing conditions such as temperature, pressure, and catalyst loading. Bimetallic catalysts, such as gold-palladium nanoparticles, have also demonstrated superior activity in the synthesis of diarylamines compared to their monometallic counterparts, an effect attributed to the electronic modification of the active metal center. rsc.org The design of novel ligands continues to be an active area of research aimed at developing more efficient and selective catalytic systems for N-alkylation reactions. scholaris.caonu.edu

Solvent Effects and Solvent-Free Reaction Environments

The choice of solvent plays a critical role in the synthesis of diarylamines, such as this compound, influencing reaction kinetics, product yields, and pathway selectivity. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction's outcome.

In the synthesis of electron-rich diarylamines, the solvent can significantly enhance product formation. For instance, in nitrosonium-initiated C-N bond formations, the use of dichloromethane (B109758) as the reaction solvent has been shown to improve the yield of the desired diarylamine. acs.orgnih.gov This is attributed to the solvent's ability to facilitate the formation of a key aminium N-oxide intermediate, which is subsequently reduced to the final product. acs.orgnih.gov In contrast, conducting the reaction without any solvent other than trifluoroacetic acid can lead to a mixture of products and lower yields of the target diarylamine. acs.orgnih.gov

For transition metal-free syntheses, such as the desulfinylative Smiles rearrangement, polar aprotic solvents like dimethylformamide (DMF) are often employed. nih.govacs.org In one optimization study, treating a sulfinamide precursor with potassium carbonate in DMF at 60 °C resulted in a good yield of the corresponding diarylamine. acs.org This highlights the effectiveness of polar aprotic solvents in facilitating nucleophilic aromatic substitution-type reactions under mild conditions. nih.govacs.org

The move towards greener and more sustainable chemical processes has spurred interest in solvent-free reaction environments. researchgate.net These methods not only reduce environmental impact by minimizing waste but can also offer benefits such as faster reaction times and improved yields. researchgate.netmdpi.com Methodologies for the synthesis of aniline-based compounds have been successfully developed under metal- and solvent-free conditions, often utilizing a Brønsted acidic ionic liquid as a catalyst. nih.gov This approach allows for the reaction of various aldehydes with anilines to proceed efficiently at elevated temperatures, yielding the desired products in good to excellent yields. nih.gov

Mechanochemical synthesis using ball milling is another prominent solvent-free technique. mdpi.com This method has been effectively used to synthesize diimides from anhydrides and anilines with excellent yields (95–99%) in very short reaction times (15 minutes), demonstrating a significant improvement over traditional solution-based methods that require hours of reflux in solvents like DMF. mdpi.com Microwave-assisted synthesis under solvent-free conditions also presents a rapid and efficient alternative for preparing nitrogen-containing compounds, often leading to high yields and purities with reduced energy consumption. organic-chemistry.org

Table 1: Effect of Reaction Medium on Diarylamine Synthesis Yield

| Synthetic Method | Reactants | Solvent/Condition | Temperature (°C) | Yield (%) | Reference |

| Nitrosonium-Initiated C-N Formation | Anisole derivative | Dichloromethane | 25 | 66 | acs.orgnih.gov |

| Nitrosonium-Initiated C-N Formation | Anisole derivative | Trifluoroacetic acid (no other solvent) | 25 | 54 | nih.gov |

| Desulfinylative Smiles Rearrangement | Sulfinamide & Arene | Dimethylformamide (DMF) | 60 | Good | acs.org |

| Friedel-Crafts Reaction | 4-Nitrobenzaldehyde & Aniline | Solvent-Free (Ionic Liquid Catalyst) | 80 | 90 | nih.gov |

| Imide Synthesis | Biphenyltetracarboxylic anhydride (B1165640) & Octyl aniline | Solvent-Free (Ball Milling) | Room Temp. | 95-99 | mdpi.com |

| Imine Synthesis | Carbonyl compounds & Sulfinamide | Solvent-Free (Microwave) | 70 | Excellent | organic-chemistry.org |

Advanced Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound from reaction mixtures are critical steps to obtain the compound in high purity for research and characterization. Given its nature as a diarylamine and its potential use as an antioxidant, several advanced chromatographic techniques are applicable. researchgate.netmdpi.com

Column Chromatography: This is a fundamental and widely used purification technique. For diarylamines, which are often non-polar to moderately polar, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is common. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate, is effective for separating the desired product from starting materials and byproducts. acs.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Medium-Pressure Liquid Chromatography (MPLC): MPLC serves as an intermediary between low-pressure column chromatography and high-performance liquid chromatography (HPLC). It is often used to enrich bioactive compounds from complex mixtures before final purification. mdpi.com MPLC offers the advantage of higher throughput and better resolution than standard column chromatography, making it suitable for isolating larger quantities of material for research applications. mdpi.com Both normal-phase and reverse-phase materials can be used as the stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating non-polar compounds like this compound. mdpi.com

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most common stationary phase for RP-HPLC, offering excellent separation for hydrophobic molecules. mdpi.commdpi.com

Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of complex mixtures. nih.gov The addition of a small amount of acid, like acetic acid, can help to ensure sharp peaks and reproducible retention times, especially for amine-containing compounds. nih.gov

The isolation of structurally related alkylphenols from various matrices has been optimized using techniques like solid-phase extraction (SPE) prior to HPLC analysis. nih.gov For a compound like this compound, an SPE step with a C18 sorbent could be employed to pre-concentrate the analyte and remove interfering substances before final purification by preparative HPLC. nih.gov

Table 2: Chromatographic Purification Techniques for Diarylamines and Related Antioxidants

| Technique | Stationary Phase | Typical Mobile Phase System | Application | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General Purification | acs.org |

| MPLC | Silica Gel or C18 | Varies (Adsorption or Partition) | Enrichment & Pre-purification | mdpi.com |

| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water or Methanol/Water Gradient | High-Purity Isolation | researchgate.netmdpi.com |

| SPE-HPLC | C18 Sorbent | Acetonitrile, Hexane, Methanol | Isolation from Complex Matrices | nih.gov |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Investigation of Oxidative and Reductive Transformation Mechanisms in Non-Biological Systems

The primary role of 4-Nonyl-N-(4-nonylphenyl)aniline as an antioxidant involves its own oxidative transformation to protect the host material from degradation. The mechanism of this process is a cornerstone of its functionality.

The antioxidant action of diarylamines like this compound proceeds through a well-established radical scavenging mechanism. The nitrogen-hydrogen (N-H) bond is the active site. Upon encountering a reactive radical species (R•), such as those formed during the oxidative degradation of a polymer or lubricant, the amine donates its hydrogen atom to neutralize the radical. This process results in the formation of a more stable diarylaminyl radical.

This initial reaction is depicted as: (4-nonyl-Ph)₂NH + R• → (4-nonyl-Ph)₂N• + RH

The resulting diarylaminyl radical is stabilized by the delocalization of the unpaired electron across the two aromatic rings. This stability is crucial as it prevents the aminyl radical from initiating new degradation chains. The nonyl groups, being bulky alkyl substituents, further enhance the stability of this radical through steric hindrance.

Information regarding the specific reductive transformation mechanisms of this compound in non-biological systems is not extensively detailed in publicly available scientific literature. However, it is plausible that under strongly reducing conditions, any oxidized species of the diarylamine, such as the aminyl or nitroxide radicals, could be reduced back to the parent amine.

Photochemical Degradation and Reaction Kinetics under Controlled Conditions

The photochemical stability of this compound is a critical factor in applications where it is exposed to light. While specific kinetic data for this compound is scarce, general principles for diarylamines suggest that they can be susceptible to photodegradation.

The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, potentially leading to the cleavage of the N-H bond or other chemical transformations. The rate of photochemical degradation is influenced by the intensity and wavelength of the light, as well as the presence of other substances that can act as photosensitizers or quenchers.

Thermal Stability and Decomposition Pathways in Material Matrices

This compound is designed for use in high-temperature applications, such as in lubricating oils, and therefore possesses significant thermal stability. The bulky nonyl groups on the phenyl rings play a role in this stability by sterically hindering intermolecular reactions that could lead to degradation.

The thermal decomposition of diarylamines generally initiates with the cleavage of the weakest bonds in the molecule. In the case of this compound, this would likely be the C-N bonds or C-H bonds on the alkyl chains at very high temperatures. The decomposition pathways can be complex and are dependent on the specific conditions, including the temperature, atmosphere (oxidative or inert), and the surrounding material matrix.

In an oxidative environment, thermal degradation is often coupled with oxidation, leading to the formation of a variety of oxidized products. In an inert atmosphere, pyrolysis would lead to the fragmentation of the molecule into smaller hydrocarbon and nitrogen-containing compounds.

The thermal stability of an antioxidant is often evaluated using techniques such as thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. While a specific TGA curve for this compound is not provided here, a hypothetical representation for a thermally stable, high-molecular-weight antioxidant would show a high onset temperature for decomposition.

Hypothetical Thermal Decomposition Data for a High-Molecular-Weight Diarylamine Antioxidant

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 100 | < 1 | Initial moisture loss |

| 200 | < 2 | Stable |

| 300 | 5 | Onset of decomposition |

| 400 | 50 | Major decomposition |

| 500 | > 90 | Near complete decomposition |

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

Hydrolytic Stability and Abiotic Environmental Transformation Processes

The hydrolytic stability of this compound is an important consideration for its use in environments where it may come into contact with water, such as in lubricants that can be contaminated with moisture. The C-N bond in diarylamines is generally considered to be hydrolytically stable under neutral pH conditions.

However, under strongly acidic or basic conditions, hydrolysis could potentially occur, leading to the cleavage of the C-N bond and the formation of 4-nonylaniline (B1345694) and 4-nonylphenol (B119669). The rate of hydrolysis would be dependent on the pH and temperature of the system. Given the hydrophobic nature of the molecule due to the long nonyl chains, its solubility in water is extremely low, which would inherently limit the rate of hydrolysis in most practical scenarios.

In the environment, abiotic transformation processes for a molecule like this compound would primarily involve oxidation and photolysis. Its low water solubility and high octanol-water partition coefficient suggest that it would tend to adsorb to soil and sediment, where microbial degradation would be a more significant transformation pathway than hydrolysis.

Radical Scavenging Mechanisms in Model Systems

The efficacy of this compound as an antioxidant is fundamentally linked to its ability to scavenge free radicals. This mechanism is the cornerstone of its protective function in various material compositions.

Stoichiometric Coefficients and Critical Antioxidant Concentrations

The stoichiometric coefficient (n) of an antioxidant refers to the number of free radicals that one molecule of the antioxidant can neutralize. For diarylamine antioxidants, this value is typically greater than one, and often close to two, as both the initial amine and the resulting aminyl radical can participate in terminating radical chains.

The critical antioxidant concentration is the minimum concentration of the antioxidant required to effectively inhibit oxidation. Below this concentration, the antioxidant is consumed too quickly to provide adequate protection. This value is dependent on the rate of radical generation in the system and the reactivity of the antioxidant.

Synergistic Interactions with Other Additives in Non-Biological Compositions

In many practical applications, antioxidants are used in combination with other stabilizers to achieve a synergistic effect, where the combined stabilizing effect is greater than the sum of the individual effects. This compound, as a primary antioxidant (radical scavenger), can exhibit synergy with secondary antioxidants (hydroperoxide decomposers).

The synergistic mechanism can be summarized as follows:

This compound (Primary Antioxidant): Scavenges peroxy radicals (ROO•) to prevent them from abstracting hydrogen from the polymer or lubricant.

Phosphite (B83602) Stabilizer (Secondary Antioxidant): Decomposes hydroperoxides (ROOH) into non-radical products, preventing their thermal or photochemical decomposition into new radicals.

This dual approach provides more comprehensive protection against oxidative degradation. The diarylamine intercepts radicals that have already formed, while the phosphite prevents the formation of new radicals from the breakdown of hydroperoxides. This leads to a longer service life for the stabilized material. Other additives that can exhibit synergistic effects with diarylamines include thioesters and certain metal dithiocarbamates.

Advanced Spectroscopic and Analytical Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 4-Nonyl-N-(4-nonylphenyl)aniline. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H (proton) and ¹³C (carbon-13) NMR are indispensable tools for tracking the synthesis of this compound and assessing the purity of the final product. In the synthesis of related diarylamine antioxidants, ¹H NMR is used to confirm the structure of the products. For instance, the presence of signals in the aromatic region (typically 6.5–8.0 ppm) and the aliphatic region corresponding to the nonyl groups confirms the successful formation of the desired structure. The integration of these signals allows for the quantitative assessment of product purity.

Monitoring reaction progress is achieved by acquiring NMR spectra at different time points during the synthesis. The disappearance of reactant signals and the concurrent appearance of product signals provide a clear indication of the reaction's advancement. For example, in the synthesis of diarylamines, the disappearance of the characteristic N-H proton signal of the starting aniline (B41778) upon substitution can be monitored.

The chemical shifts observed in the NMR spectra of this compound are sensitive to substitution on the nitrogen atom and its oxidation state. N-substitution, the replacement of the hydrogen on the secondary amine with another group, would lead to predictable changes in the chemical shifts of nearby protons and carbons.

N-oxidation, the formation of a nitroxide radical, significantly impacts the NMR spectrum. The paramagnetic nature of the nitroxide radical leads to extensive broadening of the NMR signals, often rendering them undetectable. This phenomenon is a key indicator of the formation of these oxidized species, which are important intermediates in the antioxidant mechanism of diarylamines. The study of these effects helps in understanding the reactivity and degradation pathways of the compound.

Mass Spectrometry (MS) for Characterization of Transformation Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and structural elucidation of this compound and its various transformation products.

To analyze complex mixtures containing this compound and its degradation products, MS is often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its high boiling point, it can be used to identify lower molecular weight degradation products.

LC-MS: Liquid Chromatography-Mass Spectrometry is a more versatile technique for this compound, as it can analyze a wider range of polar and non-polar compounds that are not amenable to GC. LC-MS is instrumental in identifying a variety of transformation products formed during the oxidation of diarylamines, including quinone-imines, carbazoles, and polymeric species. The high resolution and accuracy of modern mass spectrometers allow for the determination of elemental compositions, further aiding in the identification of unknown transformation products and intermediates.

Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Interactions and States within Materials

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within this compound.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the N-H stretching vibration (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and aliphatic nonyl chains (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). Changes in these bands can indicate chemical transformations such as oxidation.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information about the carbon skeleton and the aromatic rings.

Together, FTIR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding, and to monitor changes in the physical state of the material.

Chromatographic Methods for High-Resolution Separation and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for the separation and quantification of this compound in complex research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of diarylamines. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is typically employed for the separation of this compound from other components. A UV detector is commonly used for detection and quantification, as the aromatic rings of the molecule absorb UV light.

Gas Chromatography (GC): As mentioned earlier, GC can be used for the analysis of more volatile degradation products or if the parent compound is derivatized to increase its volatility.

These chromatographic methods, when properly validated, provide high resolution, sensitivity, and accuracy for the quantitative analysis of this compound in various research contexts, such as stability studies and the investigation of its antioxidant activity.

X-ray Diffraction and Crystallographic Studies for Solid-State Structure Determination

As of the current body of scientific literature, specific X-ray diffraction and crystallographic data for the solid-state structure of this compound have not been reported. The determination of a crystal structure through single-crystal X-ray diffraction is contingent upon the ability to grow a single crystal of sufficient quality, which can be a challenging process for molecules with significant conformational flexibility, such as those containing long alkyl chains.

While direct crystallographic information for this compound is not available, the study of related diarylamine structures provides insight into the potential solid-state characteristics of this compound. acs.orgacs.org Generally, X-ray diffraction studies on analogous aromatic amines reveal crucial information about their molecular conformation, including the planarity of the diarylamine system, the torsion angles between the phenyl rings, and the geometry of the amine nitrogen. nih.gov

In the solid state, molecules like this compound would be expected to exhibit packing arrangements influenced by intermolecular forces such as van der Waals interactions between the nonyl chains and π-π stacking of the aromatic rings. The long, flexible nonyl groups would likely introduce a degree of disorder into the crystal lattice. researchgate.net

Were crystallographic data available for this compound, a data table would typically be generated to summarize key structural parameters. An illustrative example of what such a table might include is provided below for hypothetical analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 25.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 2480 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.130 |

| Key Bond Lengths (Å) | |

| C-N (amine) | 1.40 - 1.42 |

| C-C (aromatic) | 1.38 - 1.40 |

| Key Bond Angles (°) | |

| C-N-C (amine) | 125 - 128 |

| Torsion Angle (Phenyl-N-Phenyl) (°) | 30 - 40 |

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to determine its precise solid-state structure and confirm these hypothetical parameters.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

For a compound like 4-Nonyl-N-(4-nonylphenyl)aniline, which functions as an antioxidant, DFT could be employed to elucidate the mechanisms of its radical scavenging activity. Theoretical calculations could map out the potential energy surfaces for reactions with various radical species, identifying the most likely pathways for hydrogen atom transfer or single electron transfer. This would involve modeling the transition states and intermediates to understand how the nonyl groups and the diarylamine core contribute to its antioxidant efficacy.

Prediction of Activation Barriers and Rate Constants for Reactions

Building upon the elucidation of reaction mechanisms, DFT calculations could be used to predict the activation barriers for the key antioxidant reactions of this compound. By determining the energy difference between the reactants and the transition state, the activation energy for processes like hydrogen abstraction can be calculated. This information is crucial for predicting the rate constants of these reactions and, consequently, the compound's efficiency as an antioxidant under various conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could offer a detailed view of the conformational landscape of this compound and its interactions with other molecules. MD simulations model the movement of atoms over time, providing insights into the flexibility of the nonyl chains and the diarylamine core. This is particularly relevant for understanding how the molecule orients itself in different environments, such as within a polymer matrix or at an oil-water interface. These simulations can also reveal key intermolecular interactions, such as van der Waals forces and pi-stacking, which govern its physical properties and miscibility with other substances. While specific MD studies on this compound are not publicly available, research on related molecules like 4-nonylphenol (B119669) has utilized MD to understand interactions with biological receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. For this compound, QSAR models could be developed to predict various physicochemical properties based on its molecular descriptors. These descriptors can be calculated from the molecule's structure and include parameters like molecular weight, logP (octanol-water partition coefficient), and topological indices. A QSAR model could, for instance, predict its solubility, boiling point, or its potency as an antioxidant based on a dataset of similar diarylamine compounds.

Predictive Models for Environmental Fate and Transformation Pathways

Predictive models are essential for assessing the environmental impact of industrial chemicals. For this compound, such models could predict its persistence, bioaccumulation potential, and transformation pathways in various environmental compartments like water, soil, and air. These models often incorporate data on the compound's physicochemical properties (e.g., vapor pressure, water solubility) and its susceptibility to degradation processes like hydrolysis, photolysis, and biodegradation. While specific models for this compound are not documented in public literature, fate and transport models have been developed for related compounds like 4-nonylphenol, which can be found in river systems and are subject to processes like adsorption and degradation. nih.gov

Applications in Material Science and Engineering

Role as an Antioxidant in Polymeric Systems (e.g., rubber, plastics, polyurethane foams)

Alkylated diphenylamines, including 4-Nonyl-N-(4-nonylphenyl)aniline, are widely used as stabilizers and antioxidants in a variety of synthetic polymers and rubber vulcanizates. researchgate.net Their primary function is to protect the material from degradation caused by exposure to heat, oxygen, and other environmental stressors during processing and end-use, thereby extending the service life of the product. This compound is particularly effective in materials such as polyether polyols, which are precursors to polyurethane foams, and is also incorporated into rubber compositions. lookchem.comgoogle.com

Mechanisms of Stabilization Against Degradation (e.g., thermal, oxidative)

The antioxidant action of this compound and other ADPAs is primarily as free-radical scavengers. During thermal and oxidative degradation, highly reactive free radicals (R•) and peroxy radicals (ROO•) are generated within the polymer, initiating a chain reaction that leads to the cleavage of polymer chains, cross-linking, and loss of mechanical properties.

The diphenylamine (B1679370) moiety interrupts this destructive cycle by donating a hydrogen atom from its N-H group to the peroxy radicals, neutralizing them and forming a stable aminyl radical. researchgate.net This aminyl radical is resonance-stabilized and significantly less reactive than the initial radicals, effectively terminating the degradation chain.

The general mechanism can be summarized as follows:

Initiation: Polymer chains form free radicals (P•) under stress (heat, UV light).

Propagation: P• reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new free radical (P•).

Termination: The ADPA (Ar₂NH) donates a hydrogen atom to the peroxy radical (POO•), stopping the propagation step.

Ar₂NH + POO• → Ar₂N• + POOH

The resulting hydroperoxides (POOH) can be further decomposed by synergistic antioxidants, such as phosphites or thioethers, which are often used in combination with ADPAs to create a comprehensive stabilization package. researchgate.netmdpi.com The specific antioxidant mechanism of ADPAs can also vary with temperature. At lower temperatures (<120 °C), the aminyl radical can react with another peroxy radical to form stable nitroxyl (B88944) radicals, while at higher temperatures (>120 °C), different pathways involving the regeneration of the amine can occur. mdpi.com

Interaction and Compatibility Studies with Polymer Matrices

For an antioxidant to be effective, it must be highly compatible with the polymer matrix. This ensures uniform distribution and, crucially, prevents the additive from migrating to the surface or leaching out of the material over time, a phenomenon known as "blooming." The chemical structure of this compound is well-suited for this requirement.

The two long, nonyl (C9) alkyl chains are non-polar and lipophilic, making the molecule highly soluble in hydrocarbon-based polymers like rubber and polyolefins. nih.gov This structural feature ensures excellent compatibility and minimizes migration, leading to persistent antioxidant protection throughout the material's lifespan. Furthermore, higher molecular weight and alkyl chain length in diphenylamine derivatives contribute to lower volatility, which is essential for maintaining protection in lubricants and polymers subjected to high operating temperatures. google.com The compatibility of additives is also a key consideration for preventing detrimental effects on other components, such as elastomeric seals, where certain amine additives can cause degradation. google.comgoogleapis.com

Application in Lubricant Formulations and Tribological Studies

This compound is a key antioxidant additive in the formulation of high-performance lubricating oils, including engine oils, turbine oils, and industrial gear oils. researchgate.netlube-media.com Lubricants operate under demanding conditions of high temperature and mechanical stress, which accelerate oxidative breakdown of the base oil. This degradation leads to an increase in viscosity, the formation of sludge and deposits, and corrosion of metal surfaces. As an aminic antioxidant, it effectively inhibits these processes.

Performance Evaluation in Lubricant Oil Base Fluids

The performance of this compound and similar ADPAs is extensively evaluated in various lubricant base oils, including mineral oils (Group I) and synthetic oils like poly-α-olefins (PAO) (Group IV). mdpi.comastm.org Standardized tests are used to measure the oxidative stability of the formulated oil.

Key performance indicators include:

Oxidation Induction Time (OIT): Measured by methods like Pressurized Differential Scanning Calorimetry (PDSC), a longer OIT indicates superior resistance to oxidation. nih.govastm.org

Initial Oxidation Temperature (IOT): A higher IOT signifies better thermal stability. nih.govmdpi.com

Rotating Pressure Vessel Oxidation Test (RPVOT): This test measures the time until a significant pressure drop occurs due to oxygen consumption, indicating the end of the antioxidant's effectiveness.

Total Acid Number (TAN): An increase in TAN signifies the formation of acidic byproducts from oxidation. Effective antioxidants keep the TAN low for extended periods. lube-media.com

Studies consistently show that alkylated diphenylamines significantly enhance the oxidative stability of base oils. For example, the alkylation of a metallocene poly-alpha-olefin (mPAO) base oil with diphenylamine increased its initial oxidation temperature from 177 °C to 210 °C. mdpi.com The performance of these antioxidants can be further enhanced through synergistic combinations with other additives, such as sulfur-containing compounds (e.g., dithiocarbamates) or other radical scavengers like hindered phenols. mdpi.comlube-media.comastm.org

| Base Oil | Additive (Concentration) | Test Method | Performance Metric | Result | Reference |

|---|---|---|---|---|---|

| Poly-α-olefin (PAO10) | None | PDSC | Initial Oxidation Temp. (IOT) | ~177 °C | mdpi.com |

| Poly-α-olefin (PAO10) | Diphenylamine Alkylate | PDSC | Initial Oxidation Temp. (IOT) | 210 °C | mdpi.com |

| Triisodecyl trimellitate (TIDTM) | None | PDSC | Oxidation Induction Time (OIT) @ 230°C | 2.6 min | nih.gov |

| Triisodecyl trimellitate (TIDTM) | ADPA with C9 alkyl chain (1 wt%) | PDSC | Oxidation Induction Time (OIT) @ 230°C | 72.5 min | nih.gov |

| Group I Mineral Oil | ADPA + Hindered Phenol (0.5 wt% total) | Dry TOST (ASTM D943) | Service Time | >10,000 hours | lube-media.com |

Influence on Long-Term Material Performance and Durability

The primary consequence of using this compound as an antioxidant is a significant improvement in the long-term durability and performance of the materials it protects. In polymers, this translates to a longer service life, retention of mechanical properties (like flexibility and strength), and resistance to discoloration and surface cracking.

In lubricants, the influence is even more critical. By preventing oxidative breakdown, the additive ensures that the oil maintains its intended viscosity and lubricating properties for extended drain intervals. This leads to reliable equipment operation, reduced wear on engine and machinery components, and prevention of harmful deposit formation that can clog filters and oil passages. researchgate.net Long-term testing has shown that optimized antioxidant packages containing alkylated diphenylamines can enable lubricants to function for well over 5,000 to 10,000 hours in demanding conditions. lube-media.com This enhanced durability is a key factor in modern lubricant design, allowing for higher operating temperatures and longer service intervals. google.com

Development of Advanced Materials Utilizing Alkylated Aniline (B41778) Architectures

The structural motif of alkylated anilines serves as a versatile platform for the development of advanced functional materials beyond their traditional role as additives. researchgate.net The ability to selectively functionalize the aniline core at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation) allows chemists to precisely tune the molecule's properties for specific applications. acs.org

Researchers are exploring these architectures as building blocks for:

Functional Polymers and Dyes: The amine group can be a site for polymerization or for attaching chromophores, leading to new classes of specialty polymers and dyes.

Molecular Cages and Interlocked Molecules: Recent research has demonstrated the use of functionalized aniline derivatives in the synthesis of complex molecular architectures like rotaxanes and catenanes. chemrxiv.orgbham.ac.uk In these systems, the aniline-based component can be part of a macrocycle that is "cleavable" in response to a specific stimulus (e.g., chemical, photochemical), allowing for the controlled release of a caged molecule. chemrxiv.orgbham.ac.uk

Organic Intermediates: N-alkylated anilines are crucial intermediates in the synthesis of bioactive molecules and industrial materials. researchgate.netrsc.org The development of new synthetic methods, such as direct reductive amination or chemoselective alkylation, provides efficient pathways to create a diverse library of these valuable compounds. acs.orgrsc.org

This area of research highlights a shift from using this compound as a passive stabilizer to actively employing its core chemical structure as a modifiable and functional component in the design of next-generation materials.

Environmental Occurrence, Pathways, and Degradation Research

Environmental Distribution and Transport Mechanisms in Abiotic Media (e.g., sediments, water)

The environmental distribution of 4-Nonyl-N-(4-nonylphenyl)aniline is governed by its physicochemical properties, particularly its high hydrophobicity. While specific studies on this exact compound are limited, research on related substituted diphenylamines provides significant insight into its likely environmental behavior. researchgate.net

Due to their low water solubility and high octanol-water partition coefficient, DPAs strongly associate with particulate matter and organic carbon in aquatic systems. researchgate.net Consequently, wastewater treatment plants (WWTPs) are a significant pathway for their entry into the environment. During wastewater treatment, these compounds tend to be removed from the liquid phase by sorption to sludge. researchgate.netresearchgate.net Studies on various substituted diphenylamines in Canadian WWTPs have shown that a median of 85% of the initial mass loadings are found in sludge, indicating that sorption, rather than biodegradation, is the primary removal mechanism. researchgate.net

As a result of this partitioning behavior, significant concentrations of related DPAs are found in biosolids and sediments. researchgate.netresearchgate.net The land application of biosolids can introduce these compounds into terrestrial environments. In aquatic environments, they accumulate in sediments. One study identified various substituted diphenylamines in 79% of sediment samples from the Dongjiang River System, with higher levels found downstream, suggesting cumulative sedimentation. researchgate.net This indicates that once in the environment, this compound is not expected to be mobile in the aqueous phase but will instead be concentrated in solid matrices like sediment and sludge.

Table 1: Environmental Occurrence of Substituted Diphenylamine (B1679370) Antioxidants (SDPAs) in Various Media (Note: Data is for the general class of SDPAs, as specific data for this compound is not available.)

| Environmental Matrix | Concentration Range / Median | Location/Source | Reference |

| WWTP Influent | 48.1–713 ng/L (Median: 71.0 ng/L) | Canadian WWTPs | researchgate.net |

| WWTP Effluent | 1.04–28.5 ng/L (Median: 7.30 ng/L) | Canadian WWTPs | researchgate.net |

| WWTP Biosolids | 85.3–1184 ng/g dw (Median: 402 ng/g dw) | Canadian WWTPs | researchgate.net |

| Sediments | 1.55 to 897 ng/g dw | Ontario, Canada | researchgate.net |

| Sediments | Median ΣAAOTPs at 2.19 ng/g | Dongjiang River System | researchgate.net |

dw = dry weight; AAOTPs = Aromatic Amine Antioxidant Transformation Products

Photolytic and Hydrolytic Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of this compound via reaction with light (photolysis) or water (hydrolysis) is a key factor in its environmental persistence.

Hydrolytic Degradation: The central chemical structure of this compound is a diarylamine. The carbon-nitrogen (C-N) bond in diarylamines is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). rsc.org Hydrolysis involves the breaking of a chemical bond by the addition of a water molecule; for anilines and their derivatives, this process is generally not a significant degradation pathway in the environment. youtube.com

Photolytic Degradation: Aromatic amines can undergo photodegradation. Diphenylamine, the parent compound of this class, is reported to have very low persistence in direct water photolysis experiments. wikipedia.org Indirect photooxidation in the atmosphere through reactions with hydroxyl radicals is also a potential degradation route. wikipedia.org For this compound, it is plausible that the chromophoric aniline (B41778) structure could absorb sunlight, leading to the formation of reactive intermediates and subsequent degradation. However, specific studies detailing the photolytic pathways and products for this compound are not available in the reviewed literature.

Microbially-Mediated Transformation Processes in Environmental Samples

Microbial activity is a primary driver for the degradation of many organic pollutants. The biotransformation of this compound is likely influenced by the capabilities of microorganisms to metabolize its aniline core and alkyl side chains.

While no studies have specifically isolated microorganisms that degrade this compound, research on simpler anilines provides valuable models for potential degradation pathways. Bacteria from genera such as Acinetobacter, Pseudomonas, Comamonas, Zoogloea, and Rhodococcus have been identified as capable of degrading aniline and its derivatives under aerobic conditions. mdpi.comresearchgate.netekb.eg

The aerobic degradation of aniline typically begins with an attack on the aromatic ring by oxygenase enzymes, leading to the formation of catechol. This is then followed by ring cleavage and metabolism through central pathways like the TCA cycle. mdpi.comresearchgate.net Another potential initial step is oxidative deamination, where the amino group is removed. researchgate.net For this compound, it is hypothesized that degradation could be initiated either by oxidation of one of the phenyl rings or by oxidation and subsequent cleavage of the long nonyl chains.

Under anaerobic (oxygen-free) conditions, common in sediments and some wastewater treatment processes, microbial degradation follows different pathways. Studies on halogenated anilines have identified reductive deamination—the removal of the amine group—as a novel initial step in anaerobic biotransformation by some bacteria, such as certain Rhodococcus species. nih.gov In this process, the aniline derivative is converted to its corresponding benzene (B151609) derivative. nih.gov Another established anaerobic pathway for aniline involves carboxylation followed by deamination. researchgate.net The applicability of these pathways to the anaerobic bioconversion of this compound has not been confirmed, but it represents a plausible route for its degradation in anoxic environments.

Formation and Characteristics of Environmental Transformation Products

When a parent compound like this compound degrades, it forms various transformation products (TPs), which may have their own environmental characteristics. nih.gov Specific TPs for this compound have not been identified in environmental studies. However, based on the metabolism of diphenylamine and other related compounds, several potential products can be hypothesized.

Metabolism of diphenylamine in liver microsome studies, which can sometimes mimic environmental oxidation processes, shows the formation of mono- and di-hydroxylated derivatives. nih.gov Therefore, it is likely that microbial or photolytic oxidation of this compound would lead to the formation of hydroxylated analogues on one or both phenyl rings. Other potential transformations could include the oxidation or shortening of the nonyl side chains, producing various smaller acids and alcohols. Furthermore, the nitrogen atom could be oxidized, or the molecule could undergo coupling reactions to form more complex structures. nih.gov

Advanced Analytical Strategies for Environmental Monitoring and Trace Detection in Complex Matrices

The detection of this compound and related DPAs in complex environmental samples like water, sediment, and biosolids requires sophisticated analytical methods due to their low concentrations and the interfering nature of the sample matrix.

The most common and effective techniques involve chromatography coupled with mass spectrometry. researchgate.netthermofisher.com High-performance liquid chromatography (HPLC) is often preferred as it avoids the need for derivatization, which is often required for gas chromatography (GC) analysis of polar and thermolabile compounds like anilines. thermofisher.comnih.gov

A typical analytical workflow involves:

Sample Extraction: Due to the low concentrations in environmental samples, a pre-concentration step is necessary. Solid-phase extraction (SPE) is widely used for water samples, while ultrasonic-assisted extraction or pressurized liquid extraction is used for solid samples like sediment and biosolids. researchgate.netthermofisher.com

Chromatographic Separation: Reversed-phase HPLC is used to separate the target analyte from other compounds in the extract.

Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity needed for unambiguous identification and quantification at trace levels. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov

Table 2: Advanced Analytical Techniques for the Determination of Aromatic Amines

| Technique | Principle | Sample Preparation | Detection Limit | Reference |

| LC-MS/MS | Liquid chromatography separates analytes, which are then ionized and detected by mass spectrometry based on their mass-to-charge ratio. | Solid-Phase Extraction (SPE) for liquids; Ultrasonic or Pressurized Extraction for solids. | ng/L to µg/L range (analyte dependent) | nih.gov |

| GC-MS/MS | Gas chromatography separates volatile analytes, which are then detected by mass spectrometry. | Often requires a derivatization step to increase volatility and thermal stability. | ng/L to µg/L range | researchgate.net |

| On-Line SPE-HPLC-UV/DAD | Automated system where the sample is first concentrated on an SPE cartridge and then directly injected into the HPLC system for separation and detection by a UV or Diode Array Detector. | Minimal, as SPE is integrated into the system. | ≤ 0.2 µg/L for simple anilines | thermofisher.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Structural Diversification

The conventional synthesis of 4-Nonyl-N-(4-nonylphenyl)aniline often involves processes like Friedel-Crafts alkylation. s3waas.gov.in However, future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies that also allow for greater structural variation.

One promising area is the use of acid-catalyzed, solvent-switchable chemoselective reactions. Recent studies have demonstrated the ability to selectively perform N-alkylation or para-C-alkylation of unprotected arylamines by using specific catalysts and solvents. acs.org For instance, kinetic studies have shown that N-alkylated aniline (B41778) can be converted to para-alkylated aniline, suggesting that the reaction pathway can be controlled to produce specific isomers. acs.org This approach could be adapted to synthesize a diverse library of this compound derivatives with tailored properties.

Another emerging strategy is the development of one-pot, multi-component reactions. These reactions, which combine multiple starting materials in a single step, offer high atom economy and efficiency. acs.org Research into three-component couplings between entities like N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines has yielded complex molecules with high purity and yield, avoiding the need for extensive purification. acs.org Applying such methodologies to the synthesis of alkylated anilines could significantly streamline the production of this compound and its analogues.

Table 1: Comparison of Synthetic Routes

| Synthetic Strategy | Description | Potential Advantages for Alkylated Anilines |

| Conventional Alkylation | Typically involves alkylation of aniline with nonyl halides under basic conditions or Friedel-Crafts reactions. | Established and scalable for industrial production. |

| Site-Selective Catalysis | Utilizes specific catalysts and solvents to direct alkylation to either the nitrogen (N-alkylation) or the phenyl ring (C-alkylation). acs.org | High selectivity, access to specific isomers, milder reaction conditions. |

| One-Pot Multi-Component Reactions | Combines three or more reactants in a single vessel to form a complex product in one step. acs.org | Increased efficiency, reduced waste, rapid structural diversification. |

Integration of Advanced Analytical and Computational Techniques for Comprehensive Mechanistic Understanding

A deeper understanding of the reaction mechanisms and structure-property relationships of this compound is crucial for its optimization and application. The integration of advanced analytical methods and computational modeling is central to this effort.

Advanced Analytical Techniques: Modern analytical chemistry offers a suite of powerful tools for characterizing complex molecules and reaction pathways. utas.edu.au

Chromatographic and Electrophoretic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying reactants, products, and intermediates in synthetic mixtures. utas.edu.aunih.gov

Mass Spectrometry (MS): Advanced MS can provide precise molecular weight and structural information, helping to identify reaction byproducts and degradation products. utas.edu.au

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the exact molecular structure of synthesized compounds.

Computational Modeling: Theoretical and computational studies provide insights that are often difficult to obtain through experimentation alone.

Kinetic Modeling: As demonstrated in studies of amine alkylation, kinetic analysis can reveal the rate-determining steps of a reaction and the influence of different reactants and intermediates. acs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: While often used for risk assessment of substances like 4-nonylphenol (B119669), PBPK models can be adapted to predict the distribution and metabolic fate of related compounds like this compound. nih.gov These models consider physiological parameters to simulate the compound's behavior.

Quantum Mechanical Calculations: These calculations can predict molecular properties, reaction energies, and transition states, offering a detailed view of the reaction mechanism at the atomic level. s3waas.gov.in

Exploration of Smart Materials and Responsive Systems Incorporating Alkylated Anilines

The unique structure of alkylated anilines, combining a responsive aniline core with bulky alkyl groups, makes them attractive candidates for incorporation into smart materials. These materials can change their properties in response to external stimuli like pH, temperature, or light.

Research into the polymerization of aniline and its alkyl-substituted derivatives has led to the creation of novel materials, such as self-assembled hollow nanospheres. acs.org These structures have potential applications in encapsulation and controlled release systems. By incorporating this compound or similar molecules as monomers or additives, it may be possible to create polymers with enhanced solubility in non-polar media, improved processability, and specific responsive behaviors. The long nonyl chains could influence the morphology and responsiveness of polyaniline-based systems, opening doors for applications in sensors, coatings, and drug delivery.

Design Principles for Next-Generation Stabilizers in High-Performance Materials

As a stabilizer, this compound functions by inhibiting degradation processes in materials like plastics and lubricants. The design of next-generation stabilizers aims to move beyond simple inhibition to include multi-functionality, sustainability, and enhanced performance under extreme conditions.

Future design principles for advanced stabilizers will likely incorporate the following:

Enhanced Durability and Lower Volatility: The bulky nonyl groups of this compound already contribute to its low volatility and persistence within the host material. Future designs will seek to optimize alkyl chain length and branching to improve compatibility and reduce leaching even further.

Multi-functional Activity: Instead of using multiple additives, a single molecule could provide stabilization against various degradation pathways (e.g., oxidation, UV radiation, thermal stress). This involves incorporating different functional moieties onto the base aniline structure.

"Smart" or Responsive Stabilization: Inspired by developments in smart materials, stabilizers could be designed to activate only when needed. vguard.in For example, a pro-stabilizer might release the active antioxidant molecule in response to a specific trigger like a rise in temperature or the presence of radical species, thus extending the material's service life.

Sustainability and Reduced Environmental Impact: A key principle for next-generation design is environmental stewardship. This involves creating stabilizers that are highly effective at low concentrations and that degrade into benign products at the end of their life cycle. azobuild.com This aligns with global efforts to reduce the environmental footprint of industrial chemicals. azobuild.com

By applying these principles, researchers can develop new stabilizers based on the alkylated aniline scaffold that offer superior protection for high-performance materials while minimizing environmental concerns.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Nonyl-N-(4-nonylphenyl)aniline with high purity?

- Methodological Answer : Utilize Design of Experiments (DOE) frameworks, such as the Box-Behnken design, to systematically optimize reaction parameters (e.g., temperature, molar ratios, and catalyst loading). For example, in photocatalytic degradation studies of similar aniline derivatives, variables like pH (3–9), oxidant concentration (0.1–0.3 mM), and catalyst dosage (0.5–1.5 g/L) were optimized using Minitab software to model interactions and predict outcomes . Adapt this approach for synthesis by focusing on yield and purity as response variables.

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR; ¹H/¹³C) for structural elucidation. For example, derivatives of nitrosoanilines were characterized via HRMS (accuracy <5 ppm) and NMR to verify substituent positions and purity . Additionally, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like aromatic amines.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in amber glass vials under nitrogen to prevent oxidation and photodegradation, as recommended for structurally related 4-nonylphenol standards . For long-term stability, avoid exposure to moisture and light, and conduct periodic purity checks via HPLC with UV detection (λ = 255 nm) .

Advanced Research Questions

Q. How can researchers model the environmental degradation pathways of this compound in aquatic systems?

- Methodological Answer : Employ photocatalytic degradation studies using MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Monitor degradation kinetics via LC-MS/MS and identify intermediates (e.g., quinones or carboxylic acids) to map pathways. Variables like pH and catalyst surface area significantly influence efficiency, as shown in aniline degradation studies achieving >90% removal under optimized conditions .

Q. What advanced sample preparation techniques are recommended for quantifying trace levels of this compound in environmental matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) tailored for nonylphenol derivatives. For example, MIPs functionalized with 4-vinylpyridine showed >95% recovery in water samples . Couple this with deuterated internal standards (e.g., 4-nonylphenol-d₂) to correct for matrix effects in LC-MS/MS analysis .

Q. How do regulatory restrictions, such as RoHS, influence research on this compound?

- Methodological Answer : Regulatory frameworks like RoHS restrict tris(4-nonylphenyl) phosphite (TNPP) due to its 4-nonylphenol content, mandating researchers to assess environmental persistence and endocrine-disruption potential. Prioritize studies on leaching behavior from industrial products and bioaccumulation factors using OECD 305 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.